Cas no 760962-37-6 (2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide)

2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a specialized heterocyclic compound featuring a 1,2,4-triazole core linked to a furan ring and a chloro-methylphenyl acetamide moiety. Its structural complexity imparts potential biological activity, making it a candidate for pharmaceutical or agrochemical research. The presence of sulfur and nitrogen heteroatoms enhances its binding affinity, while the furan and triazole groups contribute to its stability and reactivity. The chloro-methylphenyl segment may influence lipophilicity, affecting bioavailability. This compound is suited for applications requiring selective interactions with biological targets, particularly in drug discovery or crop protection studies. Its synthesis requires precise control to ensure purity and efficacy in experimental settings.
2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide structure
760962-37-6 structure
Product Name:2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
CAS No:760962-37-6
MF:C15H14ClN5O2S
MW:363.821959972382
CID:5475906
Update Time:2025-10-20

2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
    • 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
    • Inchi: 1S/C15H14ClN5O2S/c1-9-4-5-10(16)7-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22)
    • InChI Key: FSMYEFUQSGNFRQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(Cl)=CC=C1C)(=O)CSC1N(N)C(C2=CC=CO2)=NN=1

2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide Pricemore >>

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2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide Related Literature

Additional information on 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Research Brief on 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide (CAS: 760962-37-6)

The compound 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide (CAS: 760962-37-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and pharmacological properties.

Recent studies have highlighted the compound's structural uniqueness, featuring a 1,2,4-triazole core linked to a furan ring and a chloro-methylphenyl acetamide moiety. This combination of heterocyclic and aromatic components is believed to contribute to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Computational modeling and in vitro assays suggest strong binding affinity to specific protein targets, though further validation is required.

In terms of synthesis, recent publications describe optimized routes for producing 760962-37-6 with improved yields and purity. Key steps include the condensation of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide under controlled conditions. Advanced purification techniques such as preparative HPLC have been employed to obtain pharmaceutical-grade material for biological testing.

Pharmacological evaluations indicate that this compound exhibits promising activity against Gram-positive bacteria (MIC values ranging from 2-8 μg/mL) and shows moderate COX-2 inhibition (IC50 = 0.78 μM). Preliminary in vivo studies in rodent models demonstrate acceptable pharmacokinetic profiles with oral bioavailability of approximately 42% and a half-life of 3.2 hours. However, metabolic stability remains a challenge that requires structural optimization.

Current research directions include structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as investigations into potential combination therapies. The compound's mechanism of action appears to involve multiple pathways, including interference with bacterial cell wall synthesis and modulation of inflammatory cytokines. These multifaceted effects make it an interesting candidate for further development.

Several research groups have filed patents covering derivatives of 760962-37-6, indicating growing commercial interest. The compound's relatively simple synthetic route and promising biological profile position it as a potential lead for developing novel anti-infective or anti-inflammatory agents. However, comprehensive toxicological studies and formulation development will be necessary before clinical translation.

In conclusion, 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(5-chloro-2-methylphenyl)acetamide represents an exciting area of research in medicinal chemistry. While challenges remain in optimizing its drug-like properties, the current evidence supports continued investigation of this scaffold for therapeutic applications. Future studies should focus on elucidating its precise molecular targets and improving metabolic stability while maintaining its favorable biological activities.

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